Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
CAS No.: 1241674-70-3
Cat. No.: VC3030302
Molecular Formula: C10H14N4O3
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1241674-70-3 |
|---|---|
| Molecular Formula | C10H14N4O3 |
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | ethyl 2-amino-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate |
| Standard InChI | InChI=1S/C10H14N4O3/c1-2-17-10(16)14-4-3-6-7(5-14)12-9(11)13-8(6)15/h2-5H2,1H3,(H3,11,12,13,15) |
| Standard InChI Key | LVRFMGWNZXKKNC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC2=C(C1)N=C(NC2=O)N |
| Canonical SMILES | CCOC(=O)N1CCC2=C(C1)N=C(NC2=O)N |
Introduction
Chemical Identity and Properties
Basic Identification
Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is uniquely identified by several chemical parameters that define its structure and composition, as detailed in the following table:
| Parameter | Information |
|---|---|
| CAS Number | 1241674-70-3 |
| Molecular Formula | C₁₀H₁₄N₄O₃ |
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | ethyl 2-amino-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate |
| InChI | InChI=1S/C10H14N4O3/c1-2-17-10(16)14-4-3-6-7(5-14)12-9(11)13-8(6)15/h2-5H2,1H3,(H3,11,12,13,15) |
| InChI Key | LVRFMGWNZXKKNC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCC2=C(C1)N=C(NC2=O)N |
These identifiers are crucial for unambiguous recognition in chemical databases and scientific literature .
Structural Features
The compound features a bicyclic heterocyclic system consisting of a fused pyridine-pyrimidine core. Its key structural components include:
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A fused pyrido[3,4-d]pyrimidine bicyclic ring system
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An amino group at position 2 of the pyrimidine ring
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A hydroxyl group (tautomeric with an oxo form) at position 4
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A partially reduced (dihydro) pyridine ring
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An ethyl ester moiety at position 7
This unique combination of functional groups creates a molecule with multiple hydrogen bond donors and acceptors, critical for interactions with biological targets.
Physicochemical Properties
The physicochemical properties of Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate contribute significantly to its biological activity profile:
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Solubility: Moderate solubility in polar organic solvents, with a LogP value estimated around 1.5, indicating a balance between hydrophilicity and lipophilicity
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Hydrogen Bonding Capacity: Multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (carbonyl and nitrogen atoms)
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Molecular Stability: Potentially sensitive to hydrolysis at the ethyl ester position
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Tautomerism: The 4-hydroxy group exists in equilibrium with its keto form, which is reflected in alternative naming as 4-oxo in the IUPAC name
Comparative analysis with similar compounds indicates that the ethyl ester group provides better solubility characteristics than bulkier groups like tert-butyl esters (LogP ~2.8) or more lipophilic benzyl analogs (LogP ~3.5) .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves multi-step reactions. Based on synthetic approaches to similar compounds, several routes can be outlined:
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Condensation-Based Approach: This approach often involves the reaction of 2,6-diaminopyrimidin-4(3H)-one with suitable reagents to construct the pyridine ring, followed by functionalization with the ethyl ester group.
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Cyclization of Functionalized Precursors: Starting with appropriately substituted pyrimidine derivatives that undergo intramolecular cyclization to form the pyridine ring .
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Deprotection and Functionalization: Some synthetic routes utilize a protected intermediate such as tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate, which undergoes deprotection and subsequent functionalization to introduce the amino and hydroxyl groups .
Key Reaction Conditions
The synthesis typically requires controlled conditions:
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Temperature: Moderate temperatures (60-80°C) to promote cyclization while avoiding side reactions
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Solvents: Common solvents include ethanol/water mixtures for condensation steps and dioxane for deprotection steps
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Catalyst Systems: Basic catalysts such as sodium carbonate for condensation reactions
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Purification: Flash column chromatography using solvent gradients such as methanol in dichloromethane
Analytical Confirmation
Structure confirmation following synthesis typically employs multiple analytical techniques:
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NMR Spectroscopy: 1H and 13C NMR to confirm the presence and positions of key functional groups
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Mass Spectrometry: To verify molecular weight and fragmentation patterns
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FTIR Spectroscopy: To identify characteristic functional group absorptions, particularly NH2, OH, and C=O stretches
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Elemental Analysis: To confirm elemental composition matching the expected formula
Chemical Reactivity
Functional Group Reactivity
Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate possesses several reactive functional groups that can undergo various transformations:
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Amino Group Reactions: The 2-amino group can participate in:
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N-alkylation with alkyl halides
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N-acylation with acid chlorides or anhydrides
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Diazotization and subsequent substitution reactions
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Ester Group Reactions: The ethyl ester moiety can undergo:
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Hydrolysis to form the corresponding carboxylic acid
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Transesterification with different alcohols
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Reduction to form alcohols or aldehydes
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Pyrimidine Ring Reactions: The pyrimidine ring can serve as a substrate for:
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Nucleophilic substitution at C-2 or C-4 positions
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Oxidation of the partially reduced pyridine ring
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Electrophilic substitution under specific conditions
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Common Transformation Pathways
Several transformation pathways have been explored with similar compounds:
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Deprotection Reactions: Conversion of protected forms (such as tert-butyl esters) to the free carboxylic acid using acidic conditions (typically 4M HCl in dioxane)
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N-Substitution: Introduction of various substituents at the nitrogen positions to modulate biological activity
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Suzuki Coupling: Incorporation of aryl groups via palladium-catalyzed cross-coupling reactions to introduce structural diversity
Biological Activities
Antimicrobial Properties
Compounds with the pyrido[3,4-d]pyrimidine scaffold have demonstrated significant antimicrobial activities. Recent studies on structurally related derivatives have shown promising results against various microbial strains:
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Antibacterial Activity: Effective against both Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa)
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Antifungal Activity: Active against fungal pathogens including Candida albicans and Aspergillus niger
Structure-activity relationship studies indicate that specific substitution patterns significantly influence antimicrobial potency. For instance, trifluoromethyl-substituted analogs (designated as compounds 10j and 10k in one study) demonstrated antibacterial activity comparable to or exceeding that of the reference drug amoxicillin .
Enzyme Inhibition Properties
Molecular modeling and biochemical studies suggest potential enzyme inhibitory activities:
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DNA Gyrase Inhibition: Molecular docking studies have shown that structurally similar compounds bind to bacterial DNA gyrase with high affinity, with docking scores of up to -9.4 kcal/mol, exceeding those of known inhibitors like clorobiocin
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Structure-Based Design: The compound's structure allows for rational design of derivatives with enhanced affinity for specific enzyme targets
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Binding Interactions: Key hydrogen bonding interactions involving the 2-amino and 4-hydroxy groups contribute significantly to enzyme binding
Structure-Activity Relationships
Key Structural Features for Biological Activity
The relationship between structural features and biological activity has been extensively studied for pyrido[3,4-d]pyrimidine derivatives, revealing several critical insights:
| Structural Feature | Impact on Activity | Observations |
|---|---|---|
| 2-Amino group | Essential for target binding | Forms critical hydrogen bonds with target proteins |
| 4-Hydroxy/oxo group | Enhances binding affinity | Provides additional hydrogen bonding capability |
| Ethyl ester at position 7 | Modulates lipophilicity | Affects cellular penetration and bioavailability |
| Dihydro nature of pyridine ring | Affects molecular flexibility | Impacts the compound's ability to conform to binding sites |
These structure-activity relationships provide valuable guidance for the rational design of more potent derivatives .
Comparison with Structural Analogs
Comparative analysis with structurally related compounds reveals important trends in biological activity:
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Ester Group Variations: Ethyl esters generally provide better solubility than tert-butyl or benzyl analogs, while maintaining good bioactivity
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Ring System Modifications: Compounds with different ring systems (e.g., pyrido[2,3-d]pyrimidines vs. pyrido[3,4-d]pyrimidines) show varying activities against different targets
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Substitution Patterns: p-Hydroxy substituted analogs (compound 10i in one study) demonstrated enhanced antifungal activity compared to the reference drug itraconazole
A detailed comparison of antimicrobial efficacy among structurally related compounds has revealed that the nature and position of substituents significantly impact the biological profile, with certain modifications enhancing specific activities against particular microbial strains .
Applications in Drug Discovery
Lead Compound Status
Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate serves as a valuable scaffold in medicinal chemistry for several reasons:
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Privileged Structure: The pyrido[3,4-d]pyrimidine core represents a "privileged scaffold" due to its structural resemblance to nucleic acid bases
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Multitarget Potential: The compound's structure allows for interactions with diverse biological targets
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Synthetic Accessibility: Despite its complex structure, established synthetic routes make it accessible for further derivatization and optimization
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Modifiable Framework: Multiple positions available for modification to optimize activity, selectivity, and pharmacokinetic properties
Current Research Directions
Current research surrounding this compound and its analogs focuses on several promising avenues:
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Antimicrobial Development: Optimization of derivatives with enhanced activity against drug-resistant pathogens
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Anticancer Applications: Exploration of kinase inhibitory properties for targeted cancer therapy
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Rational Drug Design: Structure-based optimization to enhance potency and selectivity
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Combination Strategies: Investigation of synergistic effects with established therapeutic agents
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Novel Formulations: Development of delivery systems to improve bioavailability and pharmacokinetic profiles
Recent studies have demonstrated that molecular docking approaches can effectively predict the binding interactions of these compounds with target enzymes, facilitating the rational design of more potent derivatives .
Analytical Methods for Characterization
Spectroscopic Analysis
Comprehensive characterization of Ethyl 2-amino-4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically employs multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR reveals characteristic signals for ethyl ester protons, methylene groups of the dihydropyridine ring, and NH2 protons
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13C NMR confirms carbon framework and identifies key carbons like carbonyl carbons and quaternary carbons
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Mass Spectrometry:
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Provides molecular weight confirmation (m/z 238)
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Fragmentation patterns help verify structural features
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Infrared Spectroscopy:
Chromatographic Methods
Several chromatographic techniques are employed for purity assessment and isolation:
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High-Performance Liquid Chromatography (HPLC): For purity determination and quantitative analysis
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Thin-Layer Chromatography (TLC): For reaction monitoring and initial purity assessment
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Flash Column Chromatography: For purification, typically using gradients of methanol in dichloromethane or similar solvent systems
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